molecular formula C13H14N2 B1302803 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 38620-69-8

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B1302803
M. Wt: 198.26 g/mol
InChI Key: CIRSPTXGPFAXRE-UHFFFAOYSA-N
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Patent
US04100291

Procedure details

50 ml of N aqueous phosphoric acid and 39.3 g of 4-piperidine-monohydrate hydrochloride were added with stirring under nitrogen to a solution of 10 g of indole in 200 ml of acetic acid heated at 95°-100° C and the mixture was heated for an hour at 100° C and then allowed to cool. The mixture was poured into 350 ml of concentrated ammonium hydroxide containing ice and the mixture was extracted with ethyl acetate. The organic extracts were washed with water and water containing sodium chloride, were dried over magnesium sulfate and evaporated to dryness to obtain 14.7 g of raw product. The latter was crystallized from 75 ml of methanol and the mixture was filtered under reduced pressure. The product was washed with methanol and ether to obtain 1.42 g of 4-([1H]-indol-3-yl)-1,2,3,6-tetrahydro-pyridine melting at 185°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-piperidine-monohydrate hydrochloride
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1.[OH-].[NH4+:16]>C(O)(=O)C>[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([C:9]2[CH2:10][CH2:11][NH:16][CH2:7][CH:8]=2)=[CH:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
4-piperidine-monohydrate hydrochloride
Quantity
39.3 g
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 95°-100° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
containing ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with water and water
ADDITION
Type
ADDITION
Details
containing sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain 14.7 g of raw product
CUSTOM
Type
CUSTOM
Details
The latter was crystallized from 75 ml of methanol
FILTRATION
Type
FILTRATION
Details
the mixture was filtered under reduced pressure
WASH
Type
WASH
Details
The product was washed with methanol and ether

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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